A Technical Guide to the Chemical Properties and Synthesis of Hordenine-d6
A Technical Guide to the Chemical Properties and Synthesis of Hordenine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine-d6 is the deuterated form of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum species). In Hordenine-d6, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry analysis of hordenine. Furthermore, the inclusion of deuterium can alter the pharmacokinetic profile of molecules due to the kinetic isotope effect, making deuterated compounds like Hordenine-d6 useful in metabolic and pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, a plausible synthesis protocol, and the known biological signaling pathways associated with this compound.
Chapter 1: Chemical and Physical Properties
Hordenine-d6 is a stable, isotopically labeled compound with physical properties similar to its non-deuterated counterpart. Its key identifiers and properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol | [2] |
| Synonyms | Ordenina-d6, Peyocactine-d6, 4-[2-(Dimethyl-d6)aminoethyl]phenol | [1][3] |
| CAS Number | 1346598-66-0 | [1][3][4] |
| Molecular Formula | C₁₀H₉D₆NO | [1][3][5] |
| Molecular Weight | 171.27 g/mol | [1][2][3][5] |
| Exact Mass | 171.153024578 Da | [2] |
| Appearance | Light Brown Solid | [3] |
| Purity | Typically >95% | [5] |
| Storage | 2-8°C, under inert gas | [1][3] |
| SMILES | [2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] | [2] |
| InChI | InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 | [5] |
Solubility Data:
| Solvent | Solubility | Reference(s) |
| DMF | ≥ 25 mg/mL (145.97 mM) | [1][6] |
| DMSO | ≥ 20 mg/mL (116.77 mM) | [1][6] |
| Ethanol | ≥ 5 mg/mL (29.19 mM) | [1][6] |
Chapter 2: Synthesis of Hordenine-d6
While specific commercial synthesis methods are proprietary, a robust and logical synthesis can be devised from tyramine through reductive amination. This chemoenzymatic approach offers a sustainable and efficient pathway under mild conditions.[7] The key step for isotopic labeling is the use of a deuterated formaldehyde source.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol is a representative method adapted from known syntheses of hordenine and related deuterated amines.[7][8][9]
Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine
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Immobilization of Enzyme: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) on a suitable support for use in a packed-bed reactor (PBR).
-
Reaction Setup: Prepare a solution of L-Tyrosine in a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Conversion: Pump the L-Tyrosine solution through the LbTDC-packed PBR at a controlled flow rate and temperature (e.g., 30°C) to facilitate the conversion to tyramine.
-
Monitoring: Monitor the conversion of L-Tyrosine to tyramine using HPLC. The output stream from the reactor will be a solution of tyramine.
Step 2: In-line Reductive N,N-dimethylation-d6 of Tyramine
-
Reagent Preparation: Prepare a solution of a suitable reducing agent, such as picoline borane complex (pic-BH₃) or sodium triacetoxyborohydride (STAB), in an appropriate solvent (e.g., methanol).
-
Flow Reaction: Directly feed the tyramine-containing effluent from Step 1 into a T-mixer. Simultaneously, introduce the reducing agent solution and a solution of deuterated formaldehyde (paraformaldehyde-d₂) into the T-mixer.
-
Reaction Coil: Pass the combined mixture through a heated reaction coil at a controlled temperature (e.g., 40-60°C) to allow for the reductive amination to occur, forming Hordenine-d6. The residence time is typically short, on the order of minutes.[7]
-
Quenching: The reaction is quenched by the addition of an aqueous base (e.g., NaOH solution) to neutralize the reaction mixture.
Step 3: Extraction and Purification
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Hordenine-d6.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Hordenine-d6.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Chemoenzymatic synthesis workflow for Hordenine-d6.
Chapter 3: Biological Activity and Signaling Pathways
While Hordenine-d6 is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled hordenine. Hordenine interacts with several key signaling pathways.
Adrenergic System Modulation
Hordenine acts as an indirect sympathomimetic agent. Its primary mechanism involves stimulating the release of stored norepinephrine from nerve terminals.[10][11][12] This leads to the activation of adrenergic receptors, resulting in physiological effects such as increased heart rate, elevated blood pressure, and positive inotropic effects on the heart.[11][12] Some evidence also suggests it may act as a norepinephrine reuptake inhibitor.[10]
Anti-inflammatory and Neuroprotective Pathways
Recent studies have highlighted hordenine's anti-inflammatory and neuroprotective properties, which are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Hordenine has been shown to inhibit this cascade, thereby reducing the inflammatory response.[13][15][16]
Caption: Hordenine's inhibition of the canonical NF-κB signaling pathway.
Dopaminergic System Interaction
Hordenine has been identified as an agonist of the Dopamine D2 receptor (DRD2).[17][18] Unlike the endogenous ligand dopamine, hordenine appears to be a functionally selective agonist. It activates the D2 receptor primarily through G-protein signaling pathways without significantly recruiting β-arrestin.[19][20] This activation of the Gi/o-coupled D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This mechanism may contribute to the mood-elevating effects associated with hordenine-containing foods and beverages like beer.[17][19]
Caption: Hordenine's agonistic action at the Dopamine D2 receptor.
Chapter 4: Applications
The primary and most critical application of Hordenine-d6 is its use as an internal standard in bioanalytical methods.
-
Quantitative Mass Spectrometry: In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass. Hordenine-d6 fits these criteria perfectly for the quantification of hordenine in complex matrices such as plasma, urine, and plant extracts. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
-
Pharmacokinetic (PK) Studies: Deuterated compounds are used in PK studies to differentiate between an administered drug and its endogenous or pre-existing counterpart. By administering Hordenine-d6, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) without interference from naturally occurring hordenine from dietary sources.[1][6]
Conclusion
Hordenine-d6 is a vital tool for the scientific community, particularly in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable precise quantification of its parent compound, hordenine. Understanding its synthesis and its interactions with key biological signaling pathways—including the adrenergic, NF-κB, and dopaminergic systems—provides researchers with the necessary context for its application in advanced analytical and metabolic studies.
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